Bienvenue dans la boutique en ligne BenchChem!

1,4-Dideoxy-1,4-iminoallitol

lysosomal α-mannosidase Ki determination swainsonine analogue ranking

1,4-Dideoxy-1,4-iminoallitol (also designated 1,4-DIA or 1,4-dideoxy-1,4-imino-L-allitol) is a synthetic polyhydroxylated pyrrolidine that belongs to the iminosugar class of carbohydrate mimics. It acts as a competitive glycosidase inhibitor, with principal activity against human liver α-D-mannosidases and secondary inhibitory effects on α-L-fucosidase, β-D-glucosidase, N-acetyl-β-hexosaminidase, and β-D-mannosidase.

Molecular Formula C8H4F3NO4
Molecular Weight 163.17 g/mol
CAS No. 120576-71-8
Cat. No. B220598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dideoxy-1,4-iminoallitol
CAS120576-71-8
Synonyms1,4-DIA
1,4-dideoxy-1,4-imino-L-allitol
1,4-dideoxy-1,4-iminoallitol
Molecular FormulaC8H4F3NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C(CO)O)O)O
InChIInChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1
InChIKeyRVNSAAIWCWTCTJ-ZPQYLTHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dideoxy-1,4-iminoallitol (CAS 120576-71-8): A Synthetic Polyhydroxylated Pyrrolidine Iminosugar for Glycosidase Inhibition Research and Probe Development


1,4-Dideoxy-1,4-iminoallitol (also designated 1,4-DIA or 1,4-dideoxy-1,4-imino-L-allitol) is a synthetic polyhydroxylated pyrrolidine that belongs to the iminosugar class of carbohydrate mimics . It acts as a competitive glycosidase inhibitor, with principal activity against human liver α-D-mannosidases and secondary inhibitory effects on α-L-fucosidase, β-D-glucosidase, N-acetyl-β-hexosaminidase, and β-D-mannosidase . The compound possesses the L-allo configuration, distinguishing it stereochemically from other 1,4-dideoxy-1,4-iminohexitol isomers such as the D-mannitol and D-talitol analogs .

Why Generic Iminosugar Mannosidase Inhibitors Cannot Substitute for 1,4-Dideoxy-1,4-iminoallitol in Precision Glycobiology


Although multiple iminosugars inhibit α-mannosidases, their inhibition potency, glycosidase selectivity fingerprint, and derivatization potential diverge sharply with stereochemistry. 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) is a 9-fold more potent lysosomal α-mannosidase inhibitor than 1,4-dideoxy-1,4-iminoallitol, yet DIA uniquely combines a broad multi-glycosidase inhibition profile with the capacity for a complete selectivity switch upon N-substitution—converting it from a mannosidase-directed inhibitor into a highly selective α-L-fucosidase inhibitor . These dual properties are absent in DIM, swainsonine, 1,4-dideoxy-1,4-imino-D-talitol, and other common mannosidase inhibitors, making DIA irreplaceable for experimental designs that require either multi-target engagement or tunable enzyme selectivity.

1,4-Dideoxy-1,4-iminoallitol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Lysosomal α-Mannosidase Ki: Direct Head-to-Head Potency Ranking Against D-Mannitol, D-Talitol Isomers, and Swainsonine

In a single-study comparative evaluation of swainsonine analogues against human lysosomal α-mannosidase, 1,4-dideoxy-1,4-imino-L-allitol (DIA) exhibited a Ki of 1.2 × 10⁻⁴ M (120 µM). This potency was 9.2-fold weaker than its D-mannitol epimer 1,4-dideoxy-1,4-imino-D-mannitol (Ki = 1.3 × 10⁻⁵ M; 13 µM), equipotent to 1,4-dideoxy-1,4-imino-D-talitol (Ki = 1.2 × 10⁻⁴ M), and 60-fold weaker than the indolizidine alkaloid swainsonine (Ki = 2 × 10⁻⁶ M; 2 µM) . All measurements were obtained under identical assay conditions using Dixon plot analysis.

lysosomal α-mannosidase Ki determination swainsonine analogue ranking

Multi-Glycosidase Inhibition Fingerprint at 1 mM: Broad-Spectrum Engagement Versus Mannosidase-Selective Inhibitors

At a standardized 1 mM concentration in human liver extracts, 1,4-dideoxy-1,4-iminoallitol inhibited lysosomal α-D-mannosidase by 84%, Golgi α-mannosidase II by 95%, cytosolic α-mannosidase by 61%, α-L-fucosidase by 60%, N-acetyl-β-hexosaminidase by 42%, and β-D-mannosidase by 14% . By comparison, swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol are documented as selective α-mannosidase inhibitors with negligible activity against α-L-fucosidase and hexosaminidase at similar concentrations . The broad inhibition pattern of DIA contrasts sharply with the narrower target spectrum of these comparator mannosidase inhibitors.

multi-glycosidase profiling selectivity fingerprint human liver glycosidases

N-Benzylation-Driven Specificity Switch: Conversion from Pan-Mannosidase to Selective α-L-Fucosidase Inhibition

N-Benzylation of 1,4-dideoxy-1,4-iminoallitol produces a derivative (N-Benzyl-DIA) that undergoes a profound specificity switch. At 1 mM, N-Benzyl-DIA reduced lysosomal α-D-mannosidase inhibition to 3% (from 84% for parent DIA) while increasing α-L-fucosidase inhibition to 74% (from 60%) and eliminating all off-target activity to below 15% . N-Benzyl-DIA inhibited α-L-fucosidase competitively with a Ki of 5 × 10⁻⁵ M at pH 5.5 . This represents a complete inversion of the inhibition profile driven solely by N-substitution without alteration of the hydroxyl stereochemistry.

N-substituted iminosugar α-L-fucosidase selective inhibitor specificity switch

Attenuated Cellular Oligosaccharide Accumulation: Partial Processing Inhibition Versus Swainsonine-Driven Complete Blockade

In cultured human fibroblasts, 1,4-dideoxy-1,4-imino-L-allitol induced markedly less accumulation of mannose-rich oligosaccharides compared to swainsonine at equivalent concentrations, consistent with its 60-fold higher Ki for lysosomal α-mannosidase . Swainsonine (Ki = 2 µM) produced substantial storage-product accumulation indicative of near-complete processing mannosidase blockade, whereas DIA (Ki = 120 µM) permitted residual enzyme activity and only partial oligosaccharide build-up .

glycoprotein processing oligosaccharide accumulation fibroblast model

Evidence-Backed Application Scenarios for 1,4-Dideoxy-1,4-iminoallitol in Glycobiology and Chemical Probe Development


Graded Inhibition of Glycoprotein Processing in Fibroblast and Macrophage Models

When experimental protocols require partial rather than complete blockade of α-mannosidase activity, 1,4-dideoxy-1,4-iminoallitol (Ki ≈ 120 µM) serves as a moderate-affinity alternative to swainsonine (Ki ≈ 2 µM). Its 60-fold weaker lysosomal α-mannosidase inhibition enables researchers to titrate mannosidase activity in cultured human fibroblasts without inducing the massive oligosaccharide storage phenotype caused by swainsonine . This is critical for dissecting the concentration-dependent effects of mannosidase inhibition on glycoprotein catabolism pathways.

Single-Compound Multi-Glycosidase Activity Profiling in Human Tissue Extracts

DIA's capacity to inhibit α-mannosidase (84–95%), α-L-fucosidase (60%), and N-acetyl-β-hexosaminidase (42%) at a single 1 mM concentration makes it a cost-effective tool for simultaneously probing multiple lysosomal and processing glycosidase activities in human liver or other tissue homogenates . This multi-target engagement reduces the number of inhibitors needed for broad glycosidase activity surveys compared to assembling a panel of selective inhibitors.

Chemical Biology Scaffold for Target-Specificity Switching via N-Functionalization

The parent DIA scaffold is uniquely capable of undergoing a complete selectivity switch upon N-substitution. N-Benzyl-DIA becomes a selective α-L-fucosidase inhibitor (Ki = 50 µM) with negligible mannosidase activity (<3% inhibition), while N-methyl-DIA retains a narrower mannosidase-directed profile . This tunability, demonstrated in the foundational Monsanto patent, positions DIA as the essential starting material for synthesizing focused libraries of selectivity-switchable glycosidase probes.

Lysosomal Storage Disease Pathway Studies Requiring Moderate Enzyme Inhibition

In research on mannosidosis and related lysosomal storage disorders, complete pharmacological ablation of α-mannosidase with swainsonine can obscure subtle pathway interactions. DIA, with its moderate Ki and partial cellular oligosaccharide accumulation profile, provides an intermediate inhibition level that more closely models hypomorphic disease states or permits compensatory pathway analysis .

Quote Request

Request a Quote for 1,4-Dideoxy-1,4-iminoallitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.